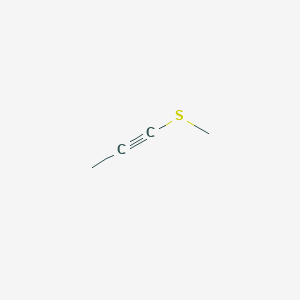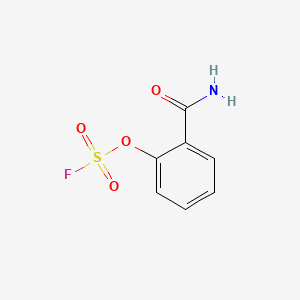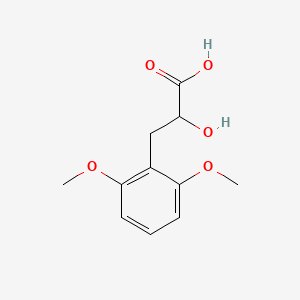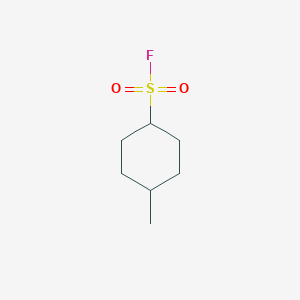![molecular formula C13H18O4S B13526614 3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
3-[(Tosyloxy)methyl]3-ethyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features an oxetane ring and a sulfonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-ethyloxetan-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-ethyloxetan-3-ylmethanol+4-methylbenzenesulfonyl chloride→(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products depending on the nucleophile used.
Hydrolysis: 3-ethyloxetan-3-ylmethanol and 4-methylbenzenesulfonic acid.
Oxidation: Products with hydroxyl or carbonyl functional groups.
Aplicaciones Científicas De Investigación
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate depends on the specific application and the target molecule. In general, the compound can act as a reactive intermediate, facilitating the formation of new chemical bonds or functional groups. The oxetane ring can undergo ring-opening reactions, while the sulfonate group can participate in nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (3-methyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate
- (3-ethyloxetan-3-yl)methyl 4-chlorobenzene-1-sulfonate
- (3-ethyloxetan-3-yl)methyl 4-nitrobenzene-1-sulfonate
Uniqueness
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of both an oxetane ring and a sulfonate ester group. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The ethyl group on the oxetane ring also influences the compound’s chemical behavior and properties.
Propiedades
Fórmula molecular |
C13H18O4S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
(3-ethyloxetan-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-3-13(8-16-9-13)10-17-18(14,15)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
Clave InChI |
ZYPINIUJIBUTEB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


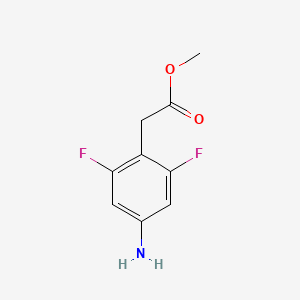

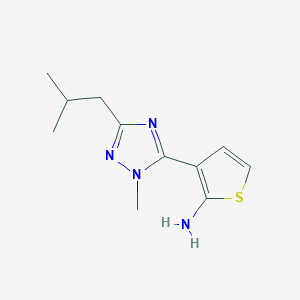



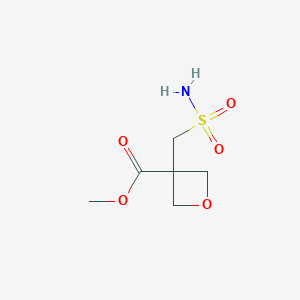
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)

